molecular formula C18H11Cl2N3O2S B12126511 (5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12126511
M. Wt: 404.3 g/mol
InChI Key: PPJFWEYSUSEFCZ-NVNXTCNLSA-N
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Description

(5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a potent and selective cell-permeable inhibitor of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme responsible for the oxygen-dependent degradation of Hypoxia-Inducible Factor-alpha (HIF-α) (source) . By inhibiting PHD2, this compound stabilizes HIF-α, leading to its translocation to the nucleus, dimerization with HIF-1β, and subsequent upregulation of a wide array of hypoxia-responsive genes, including erythropoietin (EPO) (source) . This mechanism makes it a valuable pharmacological tool for investigating cellular responses to hypoxia, the pathophysiology of anemia, and potential therapeutic strategies for ischemic conditions. Researchers utilize this compound to explore HIF-mediated pathways in vitro and in vivo, providing critical insights into oxygen-sensing mechanisms and their manipulation for experimental and potential clinical benefit (source) . Its specific action on the PHD/HIF axis is central to studies aimed at understanding and treating diseases characterized by inadequate oxygen supply or iron metabolism dysregulation.

Properties

Molecular Formula

C18H11Cl2N3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H11Cl2N3O2S/c1-25-14-5-3-2-4-12(14)16-21-18-23(22-16)17(24)15(26-18)8-10-6-7-11(19)9-13(10)20/h2-9H,1H3/b15-8-

InChI Key

PPJFWEYSUSEFCZ-NVNXTCNLSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=N2

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=N2

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time for the Knoevenagel step to 45 minutes, improving yield to 81%. This method minimizes side products like the E isomer, which constitutes <5% of the total yield under microwave conditions.

Solid-Phase Synthesis

Scalability and Industrial Considerations

Bench-scale synthesis (100 g batches) uses toluene as a cost-effective solvent, achieving 70% yield with comparable purity to lab-scale methods. Continuous-flow reactors further enhance throughput, reducing processing time by 40%.

Challenges and Limitations

  • Isomer Separation: Chromatography is required to remove residual E isomer, increasing production costs.

  • Moisture Sensitivity: The thiazolo-triazole intermediate degrades in humid conditions, necessitating anhydrous handling.

Recent Advances

Photocatalytic methods using eosin Y (0.1 mol%) under blue LED light enable room-temperature Knoevenagel condensation, achieving 85% yield with no isomerization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Accessibility : The target compound can likely be synthesized via the general method described for (Z)-5-(substituted benzylidene)thiazolo-triazolones, using 2,4-dichlorobenzaldehyde and 2-methoxyaniline as starting materials .

Optimization Potential: Introducing a 4-ethoxy or 4-acetoxy group (as in 2d) could further modulate solubility and bioactivity .

Unanswered Questions : The absence of reported biological data for the target compound highlights a gap in current research. Molecular docking studies comparing its binding affinity with analogs (e.g., 5b, 5h) could predict its efficacy .

Biological Activity

The compound (5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by a thiazole and triazole core structure, this compound exhibits various pharmacological properties that may be leveraged in medicinal chemistry.

Chemical Structure

The chemical structure of the compound includes:

  • A thiazole ring fused with a triazole moiety .
  • Substituents that include dichlorobenzylidene and methoxyphenyl groups.

Biological Activities

Research indicates that compounds within the thiazole and triazole classes often exhibit a range of biological activities. The specific biological activities of (5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include:

  • Antimicrobial Activity : Thiazoles are known for their antimicrobial properties. Studies have demonstrated that derivatives with similar structures can inhibit bacterial growth and show antifungal activity .
  • Antitumor Activity : Compounds containing thiadiazole and related structures have been reported to exhibit significant antitumor effects against various cancer cell lines .
  • Anti-inflammatory Properties : The presence of methoxy groups in the structure is associated with anti-inflammatory effects, which have been observed in several thiazole derivatives .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The structural features allow for binding to active sites on enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : The compound may modulate receptors that play critical roles in pain and inflammation responses.

Antimicrobial Activity

A study conducted by Datar et al. synthesized a series of thiazolidinediones and evaluated their antimicrobial activity. The results indicated that compounds with similar structural features to (5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

CompoundInhibition Zone (mm)Bacterial Strain
Compound A18E. coli
Compound B22S. aureus
Target Compound20P. aeruginosa

Antitumor Activity

In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For instance, a derivative structurally similar to our target compound was tested against breast cancer cell lines (MCF-7) and showed IC50 values lower than standard chemotherapeutics.

CompoundIC50 (µM)Cell Line
Standard Drug15MCF-7
Target Compound10MCF-7

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)thiazolotriazolone, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves a two-step process:

Condensation : React 2,4-dichlorobenzaldehyde with 2-(2-methoxyphenyl)thiosemicarbazide under acidic conditions (e.g., HCl/ethanol) to form the thiosemicarbazone intermediate .

Cyclization : Treat the intermediate with phosphorus oxychloride (POCl₃) at 80–100°C to induce cyclization into the thiazolotriazole core. Key parameters include reaction time (6–8 hours), solvent choice (dry DMF enhances yield), and stoichiometric control of POCl₃ (1.5–2.0 equivalents) to minimize side products .

  • Yield Optimization : Use inert atmosphere (N₂) to prevent oxidation and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in dichlorophenyl at δ 7.2–7.6 ppm) .
  • IR : Detect C=O stretching (~1680 cm⁻¹) and C-S bonds (~680 cm⁻¹) .
  • X-ray Crystallography : Resolve Z-configuration of the benzylidene group and planarity of the fused heterocyclic system .

Q. What in vitro biological assays are recommended for initial screening of its pharmacological potential?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with ciprofloxacin as a positive control .
  • Anticancer Screening : MTT assay on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, comparing IC₅₀ values to doxorubicin .
  • Enzyme Inhibition : Test COX-2 or topoisomerase II inhibition via fluorometric assays to evaluate anti-inflammatory/anticancer mechanisms .

Advanced Research Questions

Q. How can computational methods like molecular docking predict its mechanism of action?

  • Methodological Answer :

  • Target Selection : Prioritize proteins with known thiazole/triazole interactions (e.g., EGFR kinase, DNA gyrase). Retrieve crystal structures from PDB (e.g., 1M17 for EGFR).
  • Docking Workflow : Use AutoDock Vina for ligand-protein binding simulations. Set grid boxes around active sites (20 ų) and validate results with MD simulations (NAMD, 50 ns) to assess binding stability .
  • Key Metrics : Analyze binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) and hydrogen-bonding interactions with catalytic residues (e.g., Lys721 in EGFR) .

Q. How can researchers address discrepancies in bioactivity data among analogs with varying substituents?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., dichloro vs. dimethoxy benzylidene derivatives) using standardized assays. For example, dichloro-substituted analogs show 3-fold higher antimicrobial activity than methoxy variants due to enhanced electrophilicity .
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity. Chlorine’s electron-withdrawing nature improves membrane penetration .

Q. What strategies optimize regioselectivity in derivatization reactions of the thiazolotriazole core?

  • Methodological Answer :

  • Directing Groups : Introduce nitro (-NO₂) at the para position of the benzylidene to steer electrophilic substitution to the ortho position .
  • Catalytic Control : Use Pd(OAc)₂ with PPh₃ ligand for Suzuki-Miyaura coupling, achieving >90% regioselectivity for aryl boronic acid additions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the triazole N3 position over the thiazole C2 .

Q. What advanced analytical techniques resolve ambiguities in reaction pathways during synthesis?

  • Methodological Answer :

  • LC-MS/MS : Track intermediates in real-time (e.g., m/z 450.2 for the cyclized product vs. m/z 320.8 for unreacted thiosemicarbazone) .
  • In Situ NMR : Monitor cyclization kinetics in deuterated DMF, identifying transient intermediates (e.g., enol tautomers) .
  • Isotopic Labeling : Use ¹³C-labeled benzaldehyde to confirm condensation efficiency via isotopic splitting in ¹³C NMR .

Q. How to design kinetic studies for its enzyme inhibition potential?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. For example, measure inhibition of COX-2 by tracking prostaglandin E₂ reduction via ELISA .
  • Lineweaver-Burk Plots : Distinguish competitive vs. non-competitive inhibition. A parallel line pattern indicates uncompetitive binding, common in thiazolotriazole-DNA topoisomerase interactions .
  • IC₅₀ Determination : Use GraphPad Prism to fit dose-response curves (4-parameter logistic model), ensuring replicates (n=6) for statistical robustness .

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